Hafnium tetraiodide

説明

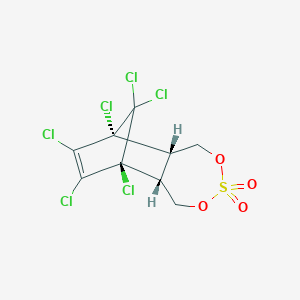

Hafnium tetraiodide is an inorganic compound with the formula HfI4 . It is a red-orange, moisture-sensitive, sublimable solid that is produced by heating a mixture of hafnium with excess iodine . It is an intermediate in the crystal bar process for producing hafnium metal .

Molecular Structure Analysis

Hafnium (III) iodide, which is similar to Hafnium tetraiodide, adopts the same crystal structure as zirconium (III) iodide . This structure is based on hexagonal close packing of iodide ions with one third of the octahedral interstices occupied by Hf3+ ions . It consists of parallel chains of face-sharing {HfI6} octahedra .Chemical Reactions Analysis

Hafnium tetraiodide is a powerful enough reducing agent to reduce water and therefore does not have any aqueous chemistry . It is also known to react with hydrogen, carbon, and nitrogen at elevated temperatures to form brittle, nonstoichiometric interstitial compounds with metal-like conductivity .Physical And Chemical Properties Analysis

Hafnium tetraiodide is a yellow-orange crystalline solid . It has a melting point of 449°C (triple point) and a boiling point of 400°C . The density of Hafnium tetraiodide is 5600 kg/m³ . Its molecular weight is 686.11 .科学的研究の応用

Purification of Hafnium

Hafnium tetraiodide plays a significant role in the purification of hafnium, which is crucial in the nuclear industry . The iodide refining process is a very effective refining method. At low temperature, iodine reacts with Hafnium sponge to produce the volatile hafnium iodide which is subsequently diffused to an electrically heated hafnium filament and decomposed on it .

Manufacturing of Semiconductors

Hafnium plays a crucial role in modern technology and materials science. It is used in the manufacturing of semiconductors . The properties of hafnium tetraiodide could potentially be leveraged in this application.

Nuclear Reactor Control Rods

Hafnium tetraiodide could potentially be used in the production of nuclear reactor control rods . Hafnium possesses high neutron absorption cross section, excellent high-temperature corrosion resistance, good ductility, and machinability , making it suitable for this application.

High-Temperature Alloys

Hafnium tetraiodide could potentially be used in the production of high-temperature alloys . The properties of hafnium make it suitable for this application.

Gas Phase Ion Energetics

Hafnium tetraiodide could potentially be used in studies related to gas phase ion energetics . This could be relevant in fields such as physical chemistry and materials science.

将来の方向性

Hafnium tetraiodide has potential applications in the field of electronics. For instance, hafnium tetrachloride and hafnium oxide are used in microprocessors because the temperature resistance of these compounds make them good substitutes for silicon . Hafnium oxide is used in blue lasers in DVD readers, and hafnium is used in thin film coatings to provide hardness and protection for optical systems .

作用機序

Target of Action

Hafnium tetraiodide is primarily used in the production of hafnium metal . It interacts with a heated tungsten filament in the crystal bar process .

Mode of Action

The compound is produced by heating a mixture of hafnium with excess iodine . In the crystal bar process, the vapor of the tetraiodide is passed over a heated tungsten filament . This results in the reduction of the tetraiodide to hafnium metal .

Biochemical Pathways

Its primary use is in the production of hafnium metal, which is used in various industrial applications .

Result of Action

The primary result of the action of hafnium tetraiodide is the production of hafnium metal . Hafnium metal has various uses, including in alloying with iron, titanium, niobium, and other metals, in nuclear control rods, and in gas-filled and incandescent lamps .

Action Environment

Hafnium tetraiodide is a red-orange, moisture-sensitive, sublimable solid . Its reactivity and stability can be influenced by environmental factors such as temperature and humidity. For instance, it is produced by heating a mixture of hafnium with excess iodine , and it can sublimate (transition directly from a solid to a gas) under certain conditions .

特性

IUPAC Name |

tetraiodohafnium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.4HI/h;4*1H/q+4;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJQNNVSZNFWAH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[Hf](I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfI4 | |

| Record name | Hafnium(IV) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hafnium(IV)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065629 | |

| Record name | Hafnium iodide (HfI4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hafnium tetraiodide | |

CAS RN |

13777-23-6 | |

| Record name | Hafnium iodide (HfI4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13777-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hafnium iodide (HfI4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013777236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium iodide (HfI4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium iodide (HfI4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hafnium(IV) iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)

![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)